4-(8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
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Overview
Description
The compound appears to contain several structural components including a dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, a tetrahydropyrido[2,3-d]pyrimidin ring, and a morpholine ring . These components suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex with multiple ring structures. The dihydrobenzo[b][1,4]dioxin is a bicyclic structure with an oxygen atom in each ring . The tetrahydropyrido[2,3-d]pyrimidin is another bicyclic structure with a nitrogen atom in each ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfonyl group could impact its solubility .Scientific Research Applications
Synthesis and Spectral Characterization of Derivatives :
- This compound has been involved in the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These synthesized compounds could potentially be investigated for their pharmacological activities in the future (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Design and Evaluation of Novel Antioxidants :
- Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives, designed by pairing heterocycles with indole and thiophene, have shown significant antioxidant activities. The structure-activity relationship studies and molecular docking have been performed to optimize these compounds as superior antioxidants (Maged A. Aziz, Wesam S. Shehab, A. Al-karmalawy, A. F. El-Farargy, M. Abdellattif, 2021).
Anti-Inflammatory and Analgesic Applications :
- Novel compounds derived from visnaginone and khellinone, incorporating the tetrahydropyrimidothienoisoquinoline moiety, have been synthesized and screened for their cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Synthesis for Cancer Research :
- The synthesis of 6-aryl, 8- aryl, and 8-aryl-6-chloro-2-morpholino-1,3-benzoxazines with potent activity against PI3K and DNA-PK has been described. These compounds showed significant antiproliferative activity against cancer cell lines, indicating their potential in cancer research (Rick Morrison, J. Al‐Rawi, I. Jennings, P. Thompson, M. Angove, 2016).
Antimicrobial Activity Study :
- Studies have explored the synthesis and evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, revealing their antimicrobial potential. These compounds exhibited promising activity against bacterial strains and fungi, making them significant in the field of antimicrobial research (D. B. Janakiramudu, D. Subba Rao, C. Srikanth, S. Madhusudhana, Poojary Sreenivasa Murthy, M. NagalakshmiDevamma, P. V. Chalapathi, C. Naga Raju, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins involved in dna repair processes .
Mode of Action
It’s worth noting that similar compounds have been shown to facilitate dna repair processes by catalyzing the poly (adp)ribosylation (parylation) of itself (automodification) or on an array of dna damage repair-associated target proteins (heteromodification) such as topoisomerase i/ii, p53, histones, dna polymerases, and dna ligases .
Biochemical Pathways
Compounds with similar structures have been known to affect the dna repair pathways .
Pharmacokinetics
It’s worth noting that similar compounds have been shown to undergo β-hydride elimination and dehydroxylation .
Result of Action
Similar compounds have been known to suppress hydrogen peroxide-induced apoptosis while also attenuating activated caspase signaling .
Action Environment
It’s worth noting that similar compounds have been shown to undergo up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process .
Properties
IUPAC Name |
4-[8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c24-29(25,15-3-4-16-17(12-15)28-11-10-27-16)23-5-1-2-14-13-20-19(21-18(14)23)22-6-8-26-9-7-22/h3-4,12-13H,1-2,5-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRWAOWLXEZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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